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Compound of Interest

Compound Name: Anilix

CAS No.: 8072-20-6

Cat. No.: B1216903

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Anilides, a class of organic compounds characterized by a phenyl group attached to a nitrogen

atom which is part of an amide group, represent a versatile scaffold in medicinal chemistry.

Their synthetic tractability and ability to form key interactions with biological targets have led to

their incorporation into a wide range of therapeutic agents. This document provides detailed

application notes, experimental protocols, and quantitative data on the use of anilides in drug

discovery, with a focus on their applications as anticancer, antimicrobial, and enzyme-inhibiting

agents.

Application Notes
Anilide-containing compounds have demonstrated a broad spectrum of biological activities,

making them attractive candidates for drug development. Their mechanism of action often

involves the inhibition of key enzymes or the modulation of critical signaling pathways

implicated in various diseases.
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Anilides are a prominent structural motif in a variety of anticancer agents, acting through

diverse mechanisms:

Kinase Inhibition: Many anilide derivatives function as kinase inhibitors, targeting the ATP-

binding site of kinases that are often dysregulated in cancer. The anilide moiety can form

crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.

Histone Deacetylase (HDAC) Inhibition: Certain anilides, particularly salicylanilides, act as

inhibitors of histone deacetylases. HDACs are enzymes that play a critical role in the

epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of

tumor suppressor genes.

Modulation of Signaling Pathways: Anilides have been shown to modulate key oncogenic

signaling pathways such as Wnt/β-catenin, STAT3, and NF-κB, which are involved in cell

proliferation, survival, and metastasis.

Antimicrobial Applications
The anilide scaffold is also found in numerous antimicrobial agents. Their mechanisms of

action in this context include:

Enzyme Inhibition: Anilides can inhibit essential bacterial or fungal enzymes, disrupting

critical metabolic pathways.

Disruption of Cell Membrane Integrity: Some anilide derivatives have been shown to interfere

with the integrity of microbial cell membranes, leading to cell death. The lipophilicity of the

anilide structure can be tuned to enhance its interaction with microbial membranes.

Other Therapeutic Applications
Beyond cancer and infectious diseases, anilides have been explored for a range of other

therapeutic indications, including:

Local Anesthetics: The anilide class of local anesthetics, such as lidocaine and bupivacaine,

are widely used in clinical practice.[1] They function by blocking voltage-gated sodium

channels in nerve membranes.
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Anti-inflammatory Agents: By targeting pathways like NF-κB, anilides can exhibit potent anti-

inflammatory effects.

Neurodegenerative Diseases: The modulation of signaling pathways and enzyme activities

by anilides is also being investigated for the treatment of neurodegenerative disorders.[2][3]

Data Presentation
The following tables summarize the quantitative biological activity of representative anilide

derivatives from the literature.

Table 1: Anticancer Activity of Anilide Derivatives (IC50
values in µM)
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Compound
Class

Compound/De
rivative

Target/Cell
Line

IC50 (µM) Reference

Kinase Inhibitor
Anilinoquinazolin

e derivative 13

SH-SY5Y

(Neuroblastoma)
13.1 [4]

Anilinoquinazolin

e derivative 26
A549 (Lung) 24.1 [4]

Anilinoquinazolin

e derivative 26

SH-SY5Y

(Neuroblastoma)
14.8 [4]

4-

Anilinoquinazolin

e 8

A549 (Lung) >100 [4]

4-

Anilinoquinazolin

e 9

A549 (Lung) >100 [4]

HDAC Inhibitor
Salicylanilide

derivative 5
HDAC1 22.2 [5]

Salicylanilide

derivative 5
HDAC2 27.3 [5]

Salicylanilide

derivative 5
HDAC3 7.9 [5]

o-aminoanilide

6a
HDAC1 0.0044 [6]

o-aminoanilide

6b
HDAC1 0.0045 [6]

o-aminoanilide

6c
HDAC1 0.0045 [6]

STAT3 Inhibitor Niclosamide Du145 (Prostate) 0.7 [7]

LLL12
MDA-MB-231

(Breast)
0.16 [8]
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S3I-201
MDA-MB-231

(Breast)
10.4 [8]

Table 2: Antimicrobial Activity of Anilide Derivatives
(MIC values in µg/mL)

Compound
Class

Compound/De
rivative

Microorganism MIC (µg/mL) Reference

Antibacterial

2-hydroxy-5-

nitroanilide of α-

methylenedecan

oic acid

Bacillus cereus 1 (bactericidal) [9]

Substituted

anilide
Bacillus subtilis

10

(bacteriostatic)
[9]

Substituted

anilide

Staphylococcus

aureus

10

(bacteriostatic)
[9]

N-(2-

chlorophenyl)-2-

hydroxybenzami

de derivative

Gram-positive

bacteria
0.125–1.0 [6]

Antifungal
Salicylanilide

acetate
Candida albicans 31.25 [10]

Salicylanilide

acetate
Aspergillus niger 62.5 [10]

Experimental Protocols
The following are detailed protocols for the synthesis and biological evaluation of anilide

derivatives, based on methodologies reported in the scientific literature.

Synthesis Protocols
Protocol 1: General Synthesis of Anilides via Acyl Chloride[5]
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This protocol describes a general method for the synthesis of anilides by reacting a substituted

aniline with an acyl chloride.

Materials:

Substituted aniline (1.0 eq)

Acyl chloride (1.1 eq)

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Triethylamine (TEA) or pyridine (1.2 eq)

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate or sodium sulfate

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

Dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a

round-bottom flask under a nitrogen atmosphere.

Cool the solution to 0 °C in an ice bath.

Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring

the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate

solution.

Separate the organic layer, and wash it sequentially with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by recrystallization or column chromatography on silica gel to

afford the desired anilide.

Protocol 2: Synthesis of Salicylanilide Derivatives[11][12]

This protocol outlines the synthesis of salicylanilides from salicylic acid and a substituted

aniline.

Materials:

Substituted salicylic acid (1.0 eq)

Substituted aniline (1.0 eq)

Phosphorus trichloride (PCl₃) (0.5 eq)

Anhydrous toluene or xylene

Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

To a stirred solution of the substituted salicylic acid (1.0 eq) in anhydrous toluene in a

round-bottom flask, add the substituted aniline (1.0 eq).

Slowly add phosphorus trichloride (0.5 eq) to the mixture at room temperature.

Heat the reaction mixture to reflux (110-140 °C) and maintain for 2-6 hours, monitoring by

TLC.

After completion, cool the reaction mixture to room temperature and pour it into ice-cold

water.

Collect the precipitated solid by filtration, wash with water, and dry.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to

yield the pure salicylanilide.

Biological Assay Protocols
Protocol 3: In Vitro Anticancer Activity (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

assay to determine the cytotoxic effect of anilide compounds on cancer cell lines.

Materials:

Human cancer cell line (e.g., MCF-7, A549)

Complete cell culture medium (e.g., DMEM with 10% FBS)

Anilide test compounds (dissolved in DMSO)

MTT solution (5 mg/mL in PBS)

DMSO

96-well microtiter plates

CO₂ incubator

Microplate reader

Procedure:

Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of

complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

Prepare serial dilutions of the anilide test compounds in the culture medium. The final

DMSO concentration should be ≤ 0.5%.

Remove the medium from the wells and add 100 µL of the diluted compounds to the

respective wells. Include a vehicle control (medium with DMSO) and a blank (medium

only).
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Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4

hours.

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the

formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the

IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting the percentage of

viability against the compound concentration.

Protocol 4: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This protocol outlines the agar well diffusion method for assessing the antimicrobial activity of

anilide compounds.

Materials:

Bacterial or fungal strains

Nutrient agar or Sabouraud dextrose agar plates

Anilide test compounds (dissolved in DMSO)

Standard antibiotic or antifungal drug (positive control)

Sterile cork borer

Incubator

Procedure:

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland

standard).
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Evenly spread the microbial suspension over the surface of the agar plate to create a

lawn.

Using a sterile cork borer, create wells of uniform diameter (e.g., 6 mm) in the agar.

Add a fixed volume (e.g., 50 µL) of the anilide test compound solution at a known

concentration into each well.

Add the positive control and a vehicle control (DMSO) to separate wells.

Incubate the bacterial plates at 37°C for 24 hours and fungal plates at 28°C for 48-72

hours.

After incubation, measure the diameter of the zone of inhibition (the clear area around the

well where microbial growth is inhibited) in millimeters.

Protocol 5: In Vitro Kinase Inhibition Assay (Luminescence-based)[13]

This protocol describes a general method for measuring the inhibition of a specific kinase by an

anilide compound using a luminescence-based assay that quantifies ATP consumption.

Materials:

Recombinant kinase

Kinase substrate (peptide or protein)

Anilide test compounds (dissolved in DMSO)

Kinase assay buffer

ATP

Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

White, opaque 96-well or 384-well plates

Luminometer
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Procedure:

Prepare serial dilutions of the anilide test compounds in the kinase assay buffer.

In a white, opaque plate, add the test compound dilutions, the kinase, and the substrate.

Initiate the kinase reaction by adding ATP. Include controls for no enzyme and no inhibitor

(vehicle control).

Incubate the reaction mixture at room temperature or 30°C for a specified time (e.g., 30-60

minutes).

Stop the reaction and detect the remaining ATP by adding the luminescence-based

detection reagent according to the manufacturer's protocol.

Incubate for a short period to stabilize the luminescent signal.

Measure the luminescence using a plate-reading luminometer.

Calculate the percentage of kinase inhibition for each compound concentration relative to

the vehicle control and determine the IC₅₀ value.

Protocol 6: Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)[14][15]

This protocol outlines a fluorometric assay to measure the inhibition of HDAC enzymes by

anilide compounds.

Materials:

Recombinant HDAC enzyme (e.g., HDAC1, HDAC3)

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

Anilide test compounds (dissolved in DMSO)

HDAC assay buffer

Developer solution (containing a protease like trypsin)
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Black, opaque 96-well or 384-well plates

Fluorescence microplate reader

Procedure:

Prepare serial dilutions of the anilide test compounds in the HDAC assay buffer.

In a black, opaque plate, add the test compound dilutions and the HDAC enzyme.

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at 37°C.

Initiate the deacetylase reaction by adding the fluorogenic HDAC substrate.

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

Stop the reaction and develop the fluorescent signal by adding the developer solution. The

developer contains a protease that cleaves the deacetylated substrate to release a

fluorescent molecule.

Incubate for a short period (e.g., 15 minutes) at room temperature.

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g.,

Ex/Em = 360/460 nm).

Calculate the percentage of HDAC inhibition for each compound concentration relative to

the vehicle control and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key

signaling pathways targeted by anilide derivatives and general experimental workflows in drug

discovery.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1216903/docs#application-of-anilides-in-medicinal-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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